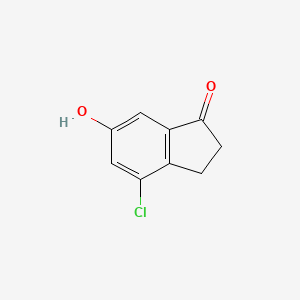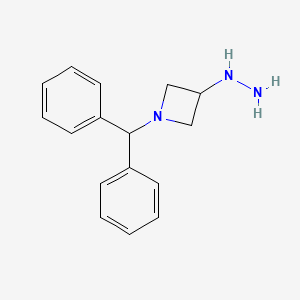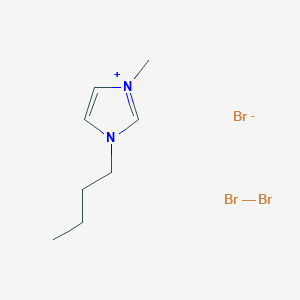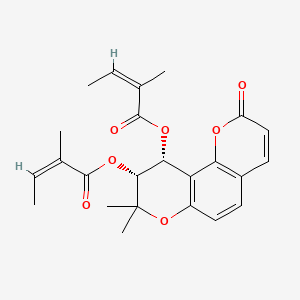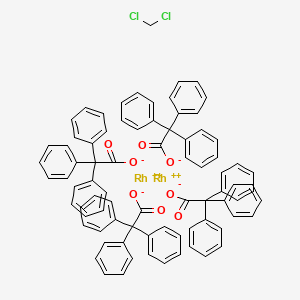
Dichloromethane;rhodium(2+);2,2,2-triphenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloromethane;rhodium(2+);2,2,2-triphenylacetate is a coordination complex where rhodium(II) is coordinated with four 2,2,2-triphenylacetate ligands and dichloromethane acts as a solvent molecule. This compound is known for its catalytic properties, particularly in organic synthesis and C-H activation reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dichloromethane;rhodium(2+);2,2,2-triphenylacetate typically involves the reaction of rhodium(II) acetate dimer with 2,2,2-triphenylacetic acid in the presence of dichloromethane. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the rhodium center. The general reaction scheme is as follows:
Rh2(OAc)4+4C6H5C(CO2H)3→Rh2(C6H5C(CO2)3)4+4HOAc
The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization from dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of high-purity starting materials and solvents is crucial. The reaction is often carried out in large reactors with continuous monitoring of temperature, pressure, and reaction progress.
化学反应分析
Types of Reactions
Oxidation: The rhodium center in this complex can undergo oxidation reactions, often leading to the formation of higher oxidation state rhodium species.
Reduction: The compound can also participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: Ligand substitution reactions are common, where the triphenylacetate ligands can be replaced by other ligands under appropriate conditions.
C-H Activation: One of the most significant reactions is the activation of C-H bonds, where the rhodium center facilitates the insertion of functional groups into C-H bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and molecular oxygen.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand.
C-H Activation: Conditions often involve the use of mild bases and solvents like dichloromethane or toluene.
Major Products
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes.
Substitution: New rhodium complexes with different ligands.
C-H Activation: Functionalized organic molecules with new C-H bonds.
科学研究应用
Chemistry
Catalysis: Used as a catalyst in various organic transformations, including cyclopropanation, aziridination, and C-H activation.
Synthesis: Facilitates the synthesis of complex organic molecules through selective activation of C-H bonds.
Biology
Bioconjugation: Employed in the modification of biomolecules through selective C-H activation.
Drug Development: Investigated for its potential in the synthesis of pharmaceutical intermediates.
Medicine
Radiopharmaceuticals: Explored for use in the preparation of radiolabeled compounds for imaging and therapy.
Industry
Fine Chemicals: Used in the production of fine chemicals and intermediates for various industrial applications.
Materials Science: Investigated for its role in the synthesis of advanced materials with specific properties.
作用机制
The mechanism by which dichloromethane;rhodium(2+);2,2,2-triphenylacetate exerts its effects involves the coordination of the rhodium center with substrates, facilitating various chemical transformations. The rhodium center acts as a Lewis acid, activating substrates through coordination and enabling reactions such as C-H activation. The triphenylacetate ligands provide steric and electronic stabilization to the rhodium center, enhancing its reactivity and selectivity.
相似化合物的比较
Similar Compounds
- Rhodium(II) acetate dimer
- Rhodium(II) trifluoroacetate dimer
- Rhodium(II) octanoate dimer
- Rhodium(II) trimethylacetate dimer
Uniqueness
Dichloromethane;rhodium(2+);2,2,2-triphenylacetate is unique due to the presence of bulky triphenylacetate ligands, which provide significant steric hindrance and influence the reactivity and selectivity of the rhodium center. This makes it particularly effective in selective C-H activation reactions compared to other rhodium(II) complexes.
This compound’s ability to facilitate a wide range of chemical transformations, combined with its stability and reactivity, makes it a valuable tool in both academic research and industrial applications.
属性
IUPAC Name |
dichloromethane;rhodium(2+);2,2,2-triphenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C20H16O2.CH2Cl2.2Rh/c4*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1-3;;/h4*1-15H,(H,21,22);1H2;;/q;;;;;2*+2/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAMLXDHXNCYQM-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C(Cl)Cl.[Rh+2].[Rh+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H62Cl2O8Rh2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1440.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(6R,7R)-2-benzhydryloxycarbonyl-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]azanium;chloride](/img/structure/B8099789.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8099790.png)
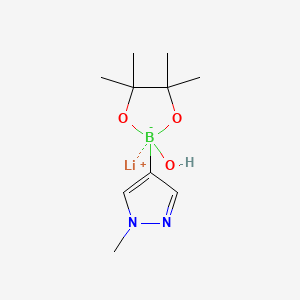
![6-Bromo-1h-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B8099795.png)
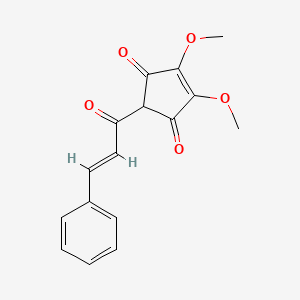

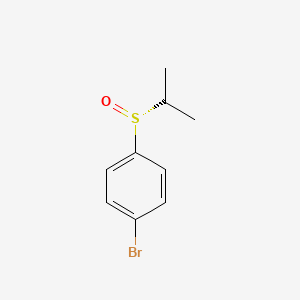
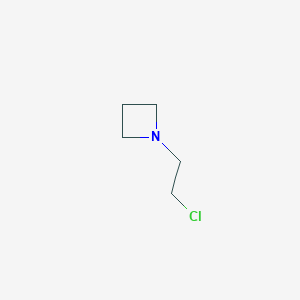
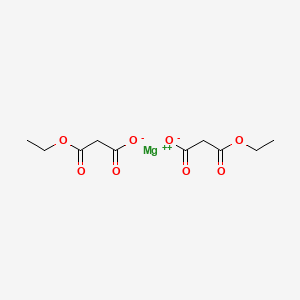
![3-Iodo-7h-pyrrolo[2,3-c]pyridazine](/img/structure/B8099838.png)
